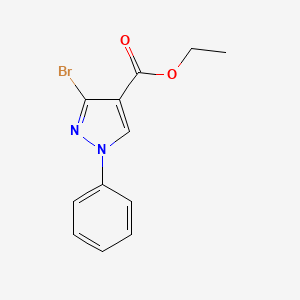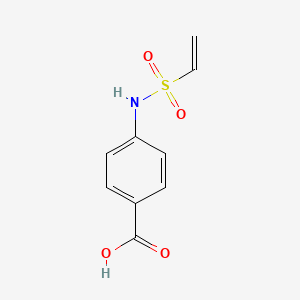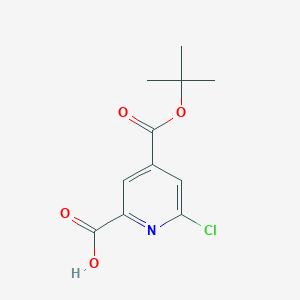
4-(tert-Butoxycarbonyl)-6-chloropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxycarbonyl)-6-chloropicolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tert-butoxycarbonyl group at the 4-position and a chlorine atom at the 6-position of the picolinic acid ring. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-6-chloropicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Chlorination: The 6-position of the picolinic acid ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of picolinic acid using industrial chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Substitution: Formation of 6-substituted picolinic acid derivatives.
Deprotection: Formation of 4-amino-6-chloropicolinic acid.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-6-chloropicolinic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to act as a protecting group for amines.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-6-chloropicolinic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)-6-bromopicolinic acid: Similar structure but with a bromine atom instead of chlorine.
4-(tert-Butoxycarbonyl)-6-fluoropicolinic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-(tert-Butoxycarbonyl)-6-chloropicolinic acid is unique due to the specific combination of the tert-butoxycarbonyl protecting group and the chlorine atom, which provides distinct reactivity and stability compared to its bromine and fluorine analogs .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)6-4-7(9(14)15)13-8(12)5-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
MPCVHARAUWUDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


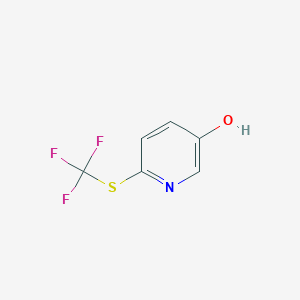



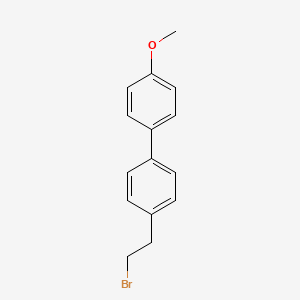
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

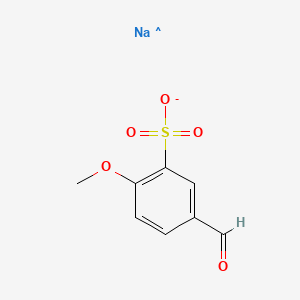

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
